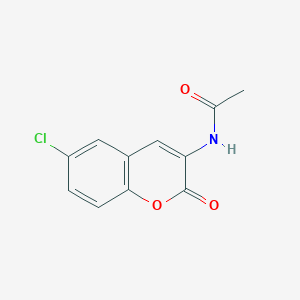

N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide

描述

“N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide” is a compound that belongs to the class of coumarins . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . One-pot and rapid synthesis of coumarin derivatives was achieved via reactions of acetyl-coumarin with p-chloro-benzaldehyde and malononitrile . Acetylation occurred during the synthesis of N-(4-(4-chlorophenyl)-3-cyano-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-2-yl)acetamide .Molecular Structure Analysis

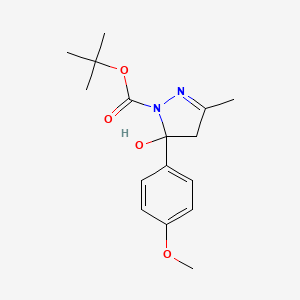

The molecular structure of “N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide” is characterized by intramolecular hydrogen bonds and π-π interactions . There is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring . There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide” include reactions of acetyl-coumarin with p-chloro-benzaldehyde and malononitrile . Compound 2 was condensed with different carbon electrophiles triethyl orthoformate, phenyl isocyanate, carbon disulfide, benzoyl chloride, and acetyl chloride that afforded the corresponding chromene derivatives .科学研究应用

抗氧化活性

香豆素的衍生物 N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide 已显示出潜在的抗氧化活性。Kadhum、Al-Amiery、Musa 和 Mohamad (2011) 的一项研究调查了合成香豆素的抗氧化活性,包括 N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide 的衍生物,使用 DPPH、过氧化氢和一氧化氮自由基方法。这些化合物与抗坏血酸进行了比较,发现它们表现出显着的抗氧化特性 (Kadhum、Al-Amiery、Musa 和 Mohamad,2011)。

抗菌活性

该化合物还被评估了其抗菌潜力。2016 年,Rasool 等人合成了包含 N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide 的新化合物,并测试了它们对革兰氏阳性菌和革兰氏阴性菌的有效性。他们发现大多数合成的化合物表现出中等至优异的抗菌特性 (Rasool 等人,2016)。

抗癌活性

在抗癌研究领域,Shi 等人 (2020) 合成了香豆素的新衍生物,包括 N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide,并评估了它们对各种人类癌细胞系的抗肿瘤活性。他们发现,与 5-氟尿嘧啶相比,其中一些化合物对肿瘤细胞具有更好的抑制活性 (Shi 等人,2020)。

化学结构和合成

N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide 及其衍生物的化学结构和合成已得到广泛研究。例如,Al-Amiery 等人 (2016) 专注于合成新的香豆素,并使用各种光谱技术对其进行表征。他们的研究详细了解了此类化合物的分子结构和各个原子的贡献 (Al-Amiery 等人,2016)。

光产生和光化学反应

该化合物的な光化学性质也已得到研究。Kuş、Breda 和 Fausto (2009) 对包括 N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide 在内的取代香豆素的光产生进行了研究。他们研究了在固态氩气中分离的化合物的红外光谱,并观察了它在紫外线照射下的行为,揭示了其光化学反应性 (Kuş、Breda 和 Fausto,2009)。

在荧光探针中的应用

此外,该化合物在荧光探针领域的应用也已得到研究。陈浩郭 (2013) 合成了基于 N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide 的新型含酰胺香豆素荧光探针。这些传感器对乙腈中的某些金属离子表现出选择性的荧光猝灭效应,证明了它们在选择性金属离子检测中的潜在用途 (郭,2013)。

作用机制

While the specific mechanism of action for “N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide” is not mentioned in the retrieved papers, coumarin-based compounds have been well-known agents with anticancer, anticonvulsant, antioxidant, anti-inflammatory, analgesic, antineurotic, and antifungal activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

属性

IUPAC Name |

N-(6-chloro-2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGNDVZSCUSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-cinnamoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908190.png)

![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908203.png)

![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908215.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3908259.png)

![2-(1,3-benzothiazol-2-yl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B3908265.png)

![4-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3908280.png)

![9-ethyl-3-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3908283.png)

![N~1~-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B3908284.png)

![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908294.png)

![6-amino-3-methyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3908299.png)